REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][CH2:5][CH:6]1[CH2:7][N:8]2[CH:9]([CH2:10][O:11]1)[CH2:12][CH2:13][CH2:14]2.[CH2:19]1[O:20][CH2:21][CH2:22][O:23][CH2:24]1.[CH3:15][O-:16].[Cl:25][CH2:26][Cl:27].[ClH:18].[Na+:17]>>[OH:4][CH2:5][CH:6]1[CH2:7][N:8]2[CH:9]([CH2:10][O:11]1)[CH2:12][CH2:13][CH2:14]2
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Name
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CC(=O)OCC1CN2CCCC2CO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OCC1CN2CCCC2CO1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
OCC1CN2CCCC2CO1
|
Type
|
product
|
Smiles
|
OCC1CN2CCCC2CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |